molecular formula C6H10Cl2N4 B3229346 N-Pyridin-4-yl-guanidine dihydrochloride CAS No. 1286277-20-0

N-Pyridin-4-yl-guanidine dihydrochloride

Cat. No.: B3229346
CAS No.: 1286277-20-0
M. Wt: 209.07 g/mol
InChI Key: JYTDGTRDCIORJH-UHFFFAOYSA-N
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Description

“N-Pyridin-4-yl-guanidine dihydrochloride” is a chemical compound with the CAS Number: 1286277-20-0 . It has a molecular weight of 209.08 and its IUPAC name is 1-(pyridin-4-yl)guanidine dihydrochloride . It appears as a white solid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related one-pot synthesis method for diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N4.2ClH/c7-6(8)10-5-1-3-9-4-2-5;;/h1-4H,(H4,7,8,9,10);2*1H . The linear formula for this compound is C6H10Cl2N4 .


Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 209.08 and its linear formula is C6H10Cl2N4 .

Scientific Research Applications

Synthesis and Catalysis Applications Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are known for their versatility as synthetic intermediates in organic chemistry. They play a significant role in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The synthesis and chemistry of such compounds have been explored for their potential in organic synthesis and catalytic applications, highlighting their importance in drug development and various medicinal applications (Li et al., 2019).

Biological and Medicinal Applications The guanidine group is a crucial structural motif in many therapeutic agents, encompassing a wide spectrum of diseases. Guanidine-containing derivatives exhibit diverse pharmacological properties, including CNS activity, anti-inflammatory, antithrombotic, antidiabetic, and chemotherapeutic effects. This versatility is attributed to the guanidine group's chemical and physicochemical properties, underlining its importance in drug design and development (Sa̧czewski & Balewski, 2009).

Antimicrobial and Antifungal Agents Guanidine-containing compounds, including polyhydroxyl macrolides with a guanidyl side chain, have shown broad-spectrum antibacterial and antifungal activities. These compounds have been explored for their potential as new antimicrobial agents, with studies focusing on their structural diversities, bioactivities, and the structure-activity relationship to develop effective drugs (Song et al., 2019). Similarly, a range of guanidine-containing derivatives have been identified for their antifungal activity against human-relevant fungal pathogens, demonstrating the diversity and efficacy of these compounds in treating fungal infections (Baugh, 2022).

Chemosensing Applications Pyridine derivatives, known for their diverse biological activities, also play a crucial role as chemosensors due to their high affinity for various ions and neutral species. This property enables their use in analytical chemistry for the detection of different species in various samples, further extending the utility of such compounds beyond their medicinal applications (Abu-Taweel et al., 2022).

Antiseptic and Disinfectant Synthesis The study on antiseptics and disinfectants, including oligohexamethylene guanidine hydrochloride, explored the potential of microfluidic technology in synthesizing various antiseptics. This approach offers advantages in controlling synthesis parameters, leading to higher purity and efficiency in producing antiseptic compounds (Ha, 2022).

Properties

IUPAC Name

2-pyridin-4-ylguanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-1-3-9-4-2-5;;/h1-4H,(H4,7,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTDGTRDCIORJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Pyridin-4-yl-guanidine dihydrochloride
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N-Pyridin-4-yl-guanidine dihydrochloride
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N-Pyridin-4-yl-guanidine dihydrochloride
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N-Pyridin-4-yl-guanidine dihydrochloride
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N-Pyridin-4-yl-guanidine dihydrochloride

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